7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, antiviral therapy, and neurodegenerative diseases.
Scientific Research Applications
Crystal Structure Analysis
The research involving compounds structurally related to 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione often focuses on their crystal structures to understand their molecular geometry and potential intermolecular interactions. For example, the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione was analyzed to compare its geometric properties with similar compounds. This study revealed typical geometries within the purine fused-ring system and insights into the aminoalkyl side chain conformation, influenced by intramolecular hydrogen bonding (Karczmarzyk & Pawłowski, 1997).
Synthesis and Cardiovascular Activity
Another area of research involves the synthesis of derivatives of related structures and testing their cardiovascular activity. For example, derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione were synthesized and assessed for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their adrenoreceptor affinities. Some compounds demonstrated strong prophylactic antiarrhythmic activity, suggesting potential therapeutic applications (Chłoń-Rzepa et al., 2004).
Molecular Interactions and Synthesis
Research also delves into the synthesis of novel compounds and their molecular interactions. For instance, the synthesis of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives was explored, revealing the morpholine ring's chair conformation and the potential for hydrogen bonding, providing insights into molecular interactions that could influence biological activity (Kaynak et al., 2013).
properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-4-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)24-10-7-19-5-8-23-9-6-19/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCCCMGAOQDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione |
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